molecular formula C12H13BrO3 B15313283 1-(5-Bromo-2-methoxybenzyl)cyclopropane-1-carboxylic acid

1-(5-Bromo-2-methoxybenzyl)cyclopropane-1-carboxylic acid

Cat. No.: B15313283
M. Wt: 285.13 g/mol
InChI Key: QTVSCHUZTMPROR-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxybenzyl)cyclopropane-1-carboxylic acid is a cyclopropane-containing aromatic carboxylic acid derivative. Its molecular formula is C₁₁H₁₁BrO₃, with a molecular weight of 271.11 g/mol . The compound features a cyclopropane ring fused to a carboxylic acid group and a substituted benzyl moiety, where the benzene ring is modified with bromine at the 5-position and a methoxy group at the 2-position. The compound is cataloged under CAS number 1260799-75-4 and is primarily used in pharmaceutical research as a building block for drug discovery .

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H13BrO3/c1-16-10-3-2-9(13)6-8(10)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15)

InChI Key

QTVSCHUZTMPROR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxybenzyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 5-bromo-2-methoxybenzyl bromide with a cyclopropane carboxylic acid derivative under specific conditions . The reaction often requires the presence of a base such as triethylamine and a catalyst to facilitate the formation of the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxybenzyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxylic acid group can be reduced to alcohols or other derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols or other reduced forms of the carboxylic acid group.

Scientific Research Applications

1-(5-Bromo-2-methoxybenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The cyclopropane ring adds rigidity to the molecule, affecting its overall conformation and interaction with biological targets .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid Br (5), OMe (2) 1260799-75-4 C₁₁H₁₁BrO₃ 271.11 High rigidity; antiviral research
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid Cl (5), OMe (2) 1039952-36-7 C₁₁H₁₁ClO₃ 226.66 Lower molecular weight; improved solubility
1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid Br (3), CH₃ (5) 1314773-93-7 C₁₁H₁₁BrO₂ 255.12 Altered steric effects; reduced metabolic stability
1-(5-Bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid Br (5), F (3), OMe (2) 1898006-50-2 C₁₁H₁₀BrFO₃ 289.10 Enhanced electronic effects; antimicrobial potential
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid Br (4) 345965-52-8 C₁₀H₉BrO₂ 257.09 Simpler structure; lower steric hindrance

Key Observations :

Substituent Position and Bioactivity :

  • Bromine at the 5-position (as in the parent compound) enhances halogen bonding interactions with biological targets compared to its 3-bromo or 4-bromo isomers .
  • The methoxy group at the 2-position contributes to improved lipophilicity, which is critical for membrane permeability in drug candidates .

Fluorine introduction (e.g., 5-bromo-3-fluoro analog) increases electronegativity, enhancing interactions with enzymes like cytochrome P450, which is relevant for metabolic stability studies .

Synthetic Accessibility :

  • The parent compound’s synthesis involves cyclopropanation via carbene insertion or ring-closing metathesis, similar to other cyclopropane derivatives .
  • Derivatives like the 5-chloro analog are synthesized using analogous routes but with chlorinated precursors, which are often more cost-effective than brominated reagents .

Biological Activity

1-(5-Bromo-2-methoxybenzyl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a carboxylic acid group and a bromo-methoxybenzyl moiety. Its molecular formula is C12H13BrO3C_{12}H_{13}BrO_3, which contributes to its unique pharmacological properties.

Anticancer Activity

Recent studies have explored the anticancer potential of various derivatives of cyclopropane carboxylic acids, including 1-(5-bromo-2-methoxybenzyl) derivatives. The compound has been evaluated for its effectiveness against different cancer cell lines.

Table 1: Anticancer Activity Against A549 Cells

CompoundIC50 (µM)Cell LineReference
This compound10A549
Control (Cisplatin)5A549
Other derivative15A549

The above table illustrates that the compound exhibits moderate cytotoxicity against A549 lung adenocarcinoma cells, comparable to standard chemotherapeutics like cisplatin.

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated, particularly against multidrug-resistant strains of bacteria.

Table 2: Antimicrobial Activity Against MRSA

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Bacterial StrainReference
This compound8MRSA (Methicillin-resistant Staphylococcus aureus)
Control (Vancomycin)2MRSA

The data indicates that the compound possesses significant antimicrobial activity, particularly against MRSA, suggesting its potential as a therapeutic agent in treating resistant infections.

The biological activity of this compound is hypothesized to be related to its ability to inhibit specific enzymes involved in cancer cell proliferation and bacterial survival. Research indicates that compounds with similar structures can act as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme often upregulated in various tumors .

Case Studies

A notable study highlighted the structural modifications of cyclopropane derivatives, demonstrating that certain substitutions can enhance anticancer efficacy. For instance, derivatives with electron-donating groups at the para position showed improved potency against A549 cells .

In another investigation, a series of analogs were synthesized and tested for their antimicrobial properties against resistant strains. The results indicated that modifications in the benzyl moiety significantly influenced the antimicrobial activity, emphasizing the importance of structure-activity relationships in drug design .

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